Product packaging for 2-Phenoxy-1-phenyl-ethylamine(Cat. No.:CAS No. 16797-04-9)

2-Phenoxy-1-phenyl-ethylamine

Cat. No.: B101833
CAS No.: 16797-04-9
M. Wt: 213.27 g/mol
InChI Key: VPMNXCAPTJKWHO-UHFFFAOYSA-N
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Description

2-Phenoxy-1-phenyl-ethylamine is a synthetic organic compound belonging to the extensive class of phenethylamines, which are characterized by a phenyl ring bound to an amino (NH2) group via a two-carbon ethyl side chain . This particular derivative is functionalized with a phenoxy group at the beta carbon of the ethylamine chain, a modification that is expected to influence its electronic properties, steric bulk, and overall interaction with biological systems. The phenethylamine core structure is of profound significance in medicinal chemistry and neuroscience, as it serves as the fundamental backbone for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and numerous psychoactive drugs . As a research chemical, this compound presents valuable opportunities for investigative studies. Researchers can utilize this compound as a key synthetic intermediate or a lead structure in the design and development of novel ligands for various biological targets. The phenethylamine scaffold is known to interact with a diverse range of receptors, including GPCRs like serotonin (5-HT) and dopamine receptors, trace amine-associated receptor 1 (TAAR1), and enzymes such as monoamine oxidase (MAO) . The specific substitution pattern of this compound suggests its potential application in probing the structure-activity relationships (SAR) of these targets, particularly in studies aiming to understand the role of oxygen-containing substituents on receptor binding affinity and selectivity. Its properties may also make it a candidate for use in asymmetric synthesis as a chiral auxiliary or building block for more complex molecular architectures . This product is strictly labeled For Research Use Only and is intended for use in controlled laboratory settings by qualified scientists. It is not intended for diagnostic, therapeutic, or human consumption purposes of any kind. Researchers should handle this material with appropriate precautions, adhering to all relevant safety guidelines and regulations governing the use of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B101833 2-Phenoxy-1-phenyl-ethylamine CAS No. 16797-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMNXCAPTJKWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588607
Record name 2-Phenoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16797-04-9
Record name 2-Phenoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Legacy of Phenethylamine Derivatives in Medicinal Chemistry

The 2-phenethylamine motif is a structural feature of immense importance in the realm of biologically active molecules. mdpi.com This fundamental framework, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is not only present in a vast array of natural products but also serves as the foundational blueprint for a multitude of synthetic drugs. mdpi.comacs.org

The significance of the phenethylamine (B48288) core is perhaps best exemplified by its presence in the endogenous catecholamines: dopamine (B1211576), norepinephrine (B1679862), and epinephrine. mdpi.com These crucial neurotransmitters, which are biosynthetically derived from the amino acid phenylalanine, play pivotal roles in regulating a wide spectrum of physiological and cognitive processes, including mood, attention, and motor control. mdpi.com Beyond these, the phenethylamine skeleton is embedded within the complex structures of various alkaloids, such as morphine and berberine. mdpi.com

In the domain of medicinal chemistry, the versatility of the phenethylamine scaffold has been extensively leveraged to design and synthesize a diverse range of therapeutic agents. These derivatives interact with a wide variety of biological targets, underscoring the scaffold's privileged status in drug discovery. Key targets for phenethylamine-based compounds include:

Adrenoceptors: These receptors are integral to the sympathetic nervous system, and phenethylamine derivatives have been developed as both agonists and antagonists for various subtypes, leading to treatments for cardiovascular and respiratory conditions. mdpi.com

Dopamine Receptors and Transporters: Given the structural similarity to dopamine, it is no surprise that many phenethylamine derivatives target the dopaminergic system. These compounds are crucial in the management of neurological and psychiatric disorders. mdpi.com

Serotonin (B10506) (5-HT) Receptors: The phenethylamine framework has been a fruitful starting point for the development of ligands for various serotonin receptor subtypes, which are implicated in mood, anxiety, and psychosis. mdpi.com

Monoamine Oxidase (MAO): Phenethylamine derivatives have been designed as inhibitors of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of these neurotransmitters in the brain, an effect utilized in the treatment of depression.

Carbonic Anhydrases (CAs): More recently, phenethylamine derivatives have been identified as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. mdpi.com

The following table provides a summary of various phenethylamine derivatives and their primary biological targets, illustrating the broad therapeutic scope of this chemical class.

Derivative ClassExample Compound(s)Primary Biological Target(s)Therapeutic Area(s)
CatecholaminesDopamine, NorepinephrineAdrenoceptors, Dopamine ReceptorsNeurology, Cardiology
AmphetaminesAmphetamineDopamine Transporter (DAT), Norepinephrine Transporter (NET)ADHD, Narcolepsy
5-HT Receptor AgonistsN-benzylphenethylamines (NBOMes)5-HT2A, 5-HT2B, 5-HT2C ReceptorsResearch Tools for Psychedelic Effects
Carbonic Anhydrase InhibitorsPhenethylamine monothiocarbamatesCarbonic Anhydrase I/IIGlaucoma, Epilepsy

The Emerging Significance of the 2 Phenoxy 1 Phenyl Ethylamine Scaffold

Established Synthetic Pathways for this compound Derivatives

Several established pathways have been developed for the synthesis of derivatives of this compound. These methods provide versatile routes to a range of analogues by modifying starting materials and reaction conditions.

Leuckart Reaction-based Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

A prominent synthetic route for creating 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives utilizes the Leuckart reaction. nih.govresearchgate.netresearchgate.netnih.gov This reaction is a classic method for the reductive amination of ketones or aldehydes. wikipedia.org In this multi-step pathway, a substituted ketone, such as 1-(4-chlorophenyl)ethanone or 1-(p-tolyl)ethanone, is first converted to the corresponding amine (e.g., 1-(4-chlorophenyl)ethanamine) via the Leuckart reaction, using reagents like ammonium (B1175870) carbonate and formic acid. nih.gov

The resulting amine is then reacted with chloroacetyl chloride to form an intermediate, such as 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide. nih.gov Finally, this intermediate is coupled with various substituted phenols in the presence of a base like anhydrous potassium carbonate and a catalyst such as potassium iodide in a solvent like dry acetone. nih.gov This final step yields the target 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.govnih.govnih.gov This synthetic strategy has been employed to produce a novel series of these acetamide (B32628) derivatives for further research. nih.govresearchgate.netnih.gov The presence of halogen substituents on the aromatic ring has been noted in several synthesized products. nih.gov

Table 1: Examples of Synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Compound Name Starting Amine Substituted Phenol (B47542)
N-(1-(4-Chlorophenyl)ethyl)-2-phenoxyacetamide 1-(4-Chlorophenyl)ethanamine Phenol
2-(4-Bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide 1-(4-Chlorophenyl)ethanamine 4-Bromophenol
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide 1-(4-Chlorophenyl)ethanamine 4-Nitrophenol
2-(4-(Tert-butyl)phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide 1-(4-Chlorophenyl)ethanamine 4-Tert-butylphenol
N-(1-(4-Chlorophenyl)ethyl)-2-(4-methoxyphenoxy)acetamide 1-(4-Chlorophenyl)ethanamine 4-Methoxyphenol
2-Phenoxy-N-(1-(p-tolyl)ethyl)acetamide 1-(p-Tolyl)ethanamine Phenol

Data sourced from Priyanka et al. (2014). nih.gov

Synthesis via Reaction of 1-Phenylethylamine (B125046) with Substituted Phenols

Another established method involves the direct reaction of 1-phenylethylamine with substituted phenols to create acetamide analogues. nih.gov This approach is part of a broader strategy for synthesizing phenoxy acetamide derivatives. The general process often starts with the preparation of substituted phenoxy acetic acids from the corresponding phenols and chloroacetic acid. nih.gov These phenoxy acetic acids can then be coupled with amines like 1-phenylethylamine to form the desired acetamide linkage. For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and various substituted phenols to investigate their biological activities. nih.gov

Tandem Synthesis Routes Involving 2-Phenoxy-1-phenylethanone Intermediates

Tandem, or one-pot, synthesis strategies are increasingly important as they offer greater efficiency. A key intermediate in several of these routes is 2-Phenoxy-1-phenylethanone. rsc.orgsemanticscholar.orgnih.gov This ketone can be synthesized by reacting 2-bromoacetophenone (B140003) with phenol. In some processes, this intermediate is generated in situ from a precursor like 2-phenoxy-1-phenylethanol (B2873073) through dehydrogenation catalyzed by agents such as palladium on carbon (Pd/C). semanticscholar.orgnih.gov The resulting 2-Phenoxy-1-phenylethanone then participates in subsequent reactions within the same pot to yield more complex molecules. rsc.org

A direct and efficient pathway to this compound involves a tandem reaction sequence starting from 2-Phenoxy-1-phenylethanone. rsc.orgresearchgate.netnih.gov This process is a form of reductive amination.

The first step is the reaction between 2-Phenoxy-1-phenylethanone and ammonia (B1221849) to form the corresponding imine, 2-Phenoxy-1-phenylethanimine. rsc.orgnih.govrsc.org In the absence of a suitable hydrogenation catalyst, this imine can be the exclusive product. nih.govrsc.org

The second step is the immediate hydrogenation of the in-situ-formed imine to yield the target primary amine, this compound. rsc.orgresearchgate.net This tandem process has been studied using atomically dispersed cobalt catalysts. The reaction is typically carried out under a hydrogen atmosphere (e.g., 1 MPa H₂) in a solvent like a 7 M ammonia solution in methanol (B129727) at elevated temperatures (e.g., 140 °C). rsc.orgnih.govrsc.org

Research has shown that the catalytic system is crucial. While some catalysts may favor the cleavage of the C-O bond, others are selective for the hydrogenation of the C=N bond. nih.gov For example, certain cobalt-nitrogen-carbon (Co-N-C) catalysts have demonstrated high efficiency in converting 2-Phenoxy-1-phenylethanone into this compound, indicating rapid formation of the imine intermediate followed by its effective hydrogenation. researchgate.netnih.gov

Table 2: Catalytic Performance in Tandem Synthesis from 2-Phenoxy-1-phenylethanone

Catalyst Conversion of 2-Phenoxy-1-phenylethanone (%) Yield of 2-Phenoxy-1-phenylethylamine (%) Other Major Products
None 96 0 2-Phenoxy-1-phenylethanimine
CoNP >99 - (yields phenol and other amines) Phenol, 1-Phenylethylamine
CoN3 >99 High (intermediate in main path) 1-Phenylethylamine (91%)
CoN2 >99 High (intermediate in main path) 1-Phenylethylamine (88%)

Reaction Conditions: 0.2 mmol 2-phenoxy-1-phenylethanone, 15 mg catalyst, 2 mL 7 M NH₃ in methanol, 1 MPa H₂, 140 °C, 6 h. Data sourced from Mei et al. (2024). rsc.orgnih.gov

Chiral Synthesis and Stereochemical Control in this compound Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest due to the different biological activities often exhibited by enantiomers of chiral molecules. nih.gov Chiral 1-phenylethylamine is a widely used and inexpensive chiral auxiliary and building block in asymmetric synthesis. nih.gov Stereochemical control can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of racemic mixtures.

Enantioselective Approaches to 1-Aryl-2-phenylethylamines

While specific enantioselective syntheses for this compound are not extensively detailed in the provided context, general methodologies for the asymmetric synthesis of the broader class of 1-aryl-2-phenylethylamines and related structures are well-established and relevant. sciencegate.appmdpi.com These approaches highlight potential strategies for controlling the stereochemistry of the target compound.

One method involves the nucleophilic addition of organometallic reagents to chiral oxime ethers. For example, (E)-arylaldehyde oxime ethers bearing a chiral auxiliary can react with organolithium reagents to produce diastereomerically enriched adducts. Subsequent removal of the chiral auxiliary by reductive N-O bond cleavage leads to the desired chiral 1-(aryl)ethylamines. nih.gov

Another strategy is the use of chiral auxiliaries derived from amino acids to direct the stereochemical outcome of reactions. sciencegate.app Furthermore, enzymatic and chemo-enzymatic methods have been developed for the synthesis of optically active 1-phenylethylamines. nih.govresearchgate.net For instance, the kinetic resolution of racemic primary amines by acylation, catalyzed by enzymes like Candida antarctica lipase (B570770) B, can effectively separate enantiomers. nih.gov Similarly, a one-pot process combining a Wacker oxidation of styrene (B11656) to acetophenone (B1666503) followed by an enzymatic reductive amination has been developed to produce (R)-1-phenylethylamine with excellent enantiomeric excess. researchgate.net These established enantioselective methods for producing chiral amines provide a strong foundation for developing stereocontrolled syntheses of this compound.

Diastereomeric Salt Resolution Techniques for Chiral Recognition

The separation of enantiomers of chiral amines like this compound is crucial for studying their specific biological activities. Diastereomeric salt resolution is a classical and effective method for this purpose. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. gavinpublishers.comquora.comlibretexts.orglibretexts.org The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent. gavinpublishers.comlibretexts.orglibretexts.org Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. quora.com The selection of the solvent is critical and can significantly influence the efficiency of the resolution. gavinpublishers.com

The separation is influenced by factors such as temperature and crystallization time, which can be optimized to improve the enantiomeric excess (ee) of the desired product. gavinpublishers.com Kinetic control, where one diastereomer crystallizes faster, can also be exploited to achieve high enantiomeric purity by filtering the crystals quickly. gavinpublishers.com After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. gavinpublishers.comlibretexts.orglibretexts.org

Table 1: Resolving Agents and Solvents for Chiral Amine Resolution

Resolving Agent Typical Solvents Reference
(+)-Tartaric Acid Ethanol, Isopropanol gavinpublishers.comlibretexts.orglibretexts.org
(-)-Malic Acid Not specified in retrieved results libretexts.orglibretexts.org
(-)-Mandelic Acid Not specified in retrieved results libretexts.orglibretexts.org
(+)-Camphor-10-sulfonic acid Not specified in retrieved results libretexts.orglibretexts.org

Functionalization and Derivatization Approaches from the this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives. These modifications are aimed at exploring the structure-activity relationships of this class of compounds.

Introduction of Halogen Substituents on Aromatic Rings

Halogenation of the aromatic rings of this compound is a common strategy to modulate its properties. The introduction of halogens like iodine can be achieved through various synthetic methods. researchgate.net One approach involves the direct electrophilic aromatic substitution on the phenoxy or phenyl ring. libretexts.orglibretexts.org This typically requires a Lewis acid catalyst to generate a potent electrophile. libretexts.org

Alternatively, halogenated precursors can be used in the synthesis of the core molecule. For instance, 2-(4-Iodo-phenoxy)-ethylamine has been synthesized via the reductive amination of a 2-(4-iodo-phenoxy)-acetaldehyde oxime precursor. Another route involves the reaction of a halogenated phenol with 2-bromoacetophenone to form a halogenated ketone intermediate, which is then converted to the corresponding amine. Studies have shown that the presence of halogens on the aromatic ring can enhance the biological activities of phenoxyacetamide derivatives. nih.gov

Table 2: Examples of Halogenated Derivatives and Precursors

Compound Synthetic Approach Reference
2-(4-Iodo-phenoxy)-ethylamine Reductive amination of an oxime precursor

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings to the this compound structure can lead to compounds with diverse properties. One approach involves the reaction of the primary amine of this compound with appropriate reagents to form a heterocyclic system. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles.

Research on analogous structures, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, has shown the successful incorporation of heterocyclic amines like morpholine. researchgate.net In another example, 1,4-dihydropyridine (B1200194) derivatives have been synthesized linked to a phenoxy-N-arylacetamide core through a Hantzsch-like reaction of 2-(4-formylphenoxy)-N-arylacetamides with a β-enaminonitrile or a 1,3-dicarbonyl compound and ammonia. Furthermore, the synthesis of triazolo-triazoles and triazolo-triazines has been achieved from 2-amino-5-(substituted phenyl)-1,3,4-oxadiazole derivatives, which were then converted to triazol-3,4-diamines and reacted with phenoxyacetic acid. heteroletters.org These strategies could potentially be adapted to the this compound core.

Formation of Phenoxyacetamide Derivatives

A significant area of derivatization involves the formation of phenoxyacetamide derivatives from the this compound core. This is typically achieved by reacting the primary amine of this compound with a phenoxyacetic acid or an activated derivative, such as a phenoxyacetyl chloride.

The synthesis of analogous 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been extensively reported. nih.govnih.gov These are commonly prepared by reacting a substituted 1-phenylethylamine with a substituted phenoxyacetic acid in the presence of a coupling agent, or with a substituted phenoxyacetyl chloride. nih.gov Another method involves the reaction of an amine with a substituted phenol and chloroacetyl chloride. nih.gov The Leuckart reaction has also been mentioned as a synthetic route for these types of compounds. nih.govresearchgate.net These established methods can be directly applied to synthesize N-(2-phenoxy-1-phenylethyl)phenoxyacetamide and its derivatives.

Table 3: Synthetic Routes to Phenoxyacetamide Derivatives

Product Type Reactants Key Reagents/Conditions Reference
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide 1-phenylethylamine, substituted phenols, chloroacetic acid derivatives Not specified in retrieved results nih.govnih.gov
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide 1-phenylethylamine, substituted phenols Leuckart synthetic pathway nih.govresearchgate.net

Pharmacological Profiles and Biological Activities of 2 Phenoxy 1 Phenyl Ethylamine Derivatives

Anti-cancer Activity

Derivatives of 2-Phenoxy-1-phenyl-ethylamine have been synthesized and evaluated for their potential as anti-cancer agents. Research has focused on their efficacy against specific cancer cell lines and investigated potential mechanisms of action.

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, SK-N-SH)

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for their anti-cancer activity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. grafiati.comresearchgate.netwjbphs.comresearchgate.net The investigations found that derivatives featuring halogen substitutions on the aromatic ring were favorable for anti-cancer activity. grafiati.comresearchgate.netwjbphs.com

In these studies, the sulforhodamine B (SRB) assay was used to determine in vitro cytotoxicity. nih.gov One of the most notable compounds from the series, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c), exhibited significant anti-cancer, as well as anti-inflammatory and analgesic, activities. grafiati.comresearchgate.netnih.gov

Table 1: Anti-cancer Activity of this compound Derivatives Data based on in vitro cytotoxicity screening against MCF-7 and SK-N-SH cell lines.

Compound NameActivity against MCF-7 (Breast Cancer)Activity against SK-N-SH (Neuroblastoma)
N-(1-(4-chlorophenyl)ethyl)-2-(phenoxy)acetamideInactiveInactive
N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamideActiveActive
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideActiveActive
2-(4-(tert-butyl)phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamideActiveActive
N-(1-(4-chlorophenyl)ethyl)-2-(4-methoxyphenoxy)acetamideInactiveInactive
2-Phenoxy-N-(1-(p-tolyl)ethyl)acetamideInactiveInactive
2-(4-Bromophenoxy)-N-(1-(p-tolyl)ethyl)acetamideActiveActive
2-(4-Nitrophenoxy)-N-(1-(p-tolyl)ethyl)acetamideActiveActive
2-(4-(tert-butyl)phenoxy)-N-(1-(p-tolyl)ethyl)acetamideActiveActive
2-(4-Methoxyphenoxy)-N-(1-(p-tolyl)ethyl)acetamideInactiveInactive

Mechanisms Related to COX/LOX Pathway Suppression

The rationale behind the development of certain this compound derivatives was to create novel agents with potent anti-cancer efficacy that could also be associated with the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.netnih.gov Overexpression of COX-2, in particular, is observed in a significant percentage of human breast and colorectal carcinomas. nih.gov Prostaglandin E2 (PGE2), a primary product of the COX-2 enzyme, is found in high concentrations within tumor cells and is synthesized by various human breast cancer cell lines. researchgate.net

While the goal was to achieve dual-acting compounds, the investigation into whether these specific agents act upon the COX/LOX pathways was noted as a potential subject for future research programs rather than a confirmed mechanism of action in the initial studies. researchgate.netnih.gov

Modulation of P-gp Efflux Transporters in Multidrug Resistance

The development of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a key mechanism behind this phenomenon. nih.govmdpi.com Compounds that can inhibit P-gp are therefore beneficial in treating multidrug-resistant strains of cancer cells. nih.gov

Research has indicated that compounds possessing the 2-phenoxy-N-phenylacetamide core structure can act as potent inhibitors of P-gp efflux transporters. researchgate.netnih.gov This inhibitory action is considered advantageous for overcoming drug resistance in cancer cells. semanticscholar.org While this activity is associated with the core scaffold, the specific 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives synthesized in the primary study were not explicitly reported as being evaluated for this property. researchgate.netnih.gov

Anti-inflammatory and Analgesic Activities

The therapeutic potential of this compound derivatives extends to anti-inflammatory and analgesic effects, which have been evaluated in established preclinical models.

In Vivo Evaluation in Animal Models

The anti-inflammatory and analgesic properties of synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed using in vivo animal models. grafiati.comnih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema method in rats, a standard model for acute inflammation. grafiati.comrsc.org

For analgesic activity, the Eddy's hot plate method was employed. nih.govrsc.org This test measures the reaction time of animals to a heat stimulus, with an increase in latency indicating an analgesic effect. nih.govacs.org

The results of these investigations showed that several of the synthesized compounds exhibited both anti-inflammatory and analgesic properties. grafiati.comnih.gov Notably, derivatives that displayed anti-cancer activity, such as those with halogen substitutions, were also found to be effective in these models. grafiati.comresearchgate.netwjbphs.com Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c), which was potent against cancer cell lines, also demonstrated significant anti-inflammatory and analgesic activities. nih.gov

Antimicrobial Activity

The broader class of phenoxyacetamide derivatives has been a subject of research for antimicrobial applications, showing activity against a variety of pathogenic microorganisms.

Studies have shown that some 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives possess very strong antifungal activity against Candida albicans and Candida glabrata, as well as activity against bacteria such as Escherichia coli and Staphylococcus aureus. wjbphs.com In another study, a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives were screened against plant pathogenic fungi and bacteria. researchgate.net Several of these compounds exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with efficacy superior to the commercial agent bismerthiazol. researchgate.net

Furthermore, novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety showed potent antibacterial activities against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.net Other research has indicated that certain phenoxyacetamide derivatives show good activity against Gram-positive bacteria but negligible activity against Gram-negative bacteria. wjbphs.com The antitubercular potential of this scaffold has also been explored, with a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds showing high to moderate potency against M. tuberculosis H37Rv. semanticscholar.org

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have demonstrated notable antibacterial properties. Certain phenylethylamine derivatives exhibit significant activity against both pathogenic gram-positive and gram-negative bacteria. google.com Their utility has been explored for the antimicrobial treatment and disinfection of surfaces. google.com

In one study, newly synthesized Mannich bases derived from (4R, 5R)-2-(4-substituted phenoxy)-1, 3, 2-dioxa phospholane-4, 5-dicarbohydrazide-2-oxide were screened for their antibacterial action. jocpr.com These compounds were tested against the gram-positive bacterium Staphylococcus aureus and the gram-negative bacterium Escherichia coli, with many of the derivatives showing good antibacterial activity against both. jocpr.com

Another related compound, phenyl isothiocyanate (PITC), has been assessed for its antibacterial effects against Escherichia coli and Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) for PITC was found to be 1000 µg/mL for both bacterial strains. nih.gov The mechanism of action for PITC involves interaction with bacterial cells leading to changes in membrane properties and disruption of membrane function, which ultimately causes cell death. nih.gov

Table 1: Antibacterial Activity of Selected Phenoxy and Phenyl Derivatives

Compound/Derivative ClassTest OrganismActivity/MeasurementSource
Phenylethylamine derivativesGram-positive & Gram-negative bacteriaPronounced antimicrobial activity google.com
Mannich bases of 2-phenoxy-1,3,2-dioxaphospholanesStaphylococcus aureusGood antibacterial activity jocpr.com
Mannich bases of 2-phenoxy-1,3,2-dioxaphospholanesEscherichia coliGood antibacterial activity jocpr.com
Phenyl isothiocyanate (PITC)Staphylococcus aureusMIC: 1000 µg/mL nih.gov
Phenyl isothiocyanate (PITC)Escherichia coliMIC: 1000 µg/mL nih.gov

Antifungal Activities

The antimicrobial spectrum of phenylethylamine derivatives extends to fungal pathogens. google.com These compounds have shown pronounced activity against various yeasts and molds, making them suitable for applications in preservation and disinfection. google.com

Specifically, a series of (4R, 5R) - N'4, N'5-bis-(2-oxo-1-(substituted)-indolin-3-ylidene) - 2-(4-substituted phenoxy)-1, 3, 2-dioxa phospholane-4, 5-dicarbohydrazide-2-oxide derivatives were evaluated for their antifungal efficacy. jocpr.com Testing against Aspergillus niger and Helminthosporium oryzae demonstrated that these compounds possess antifungal properties. jocpr.com

Antimycobacterial Potential

Compounds featuring a 2-phenoxy-N-phenylacetamide core have demonstrated notable antimycobacterial activity. researchgate.netnih.gov A synthetic analogue of neolignan, 2-phenoxy-1-phenylethanone, has been investigated for its activity against Mycobacterium tuberculosis. nih.gov This highlights the potential of the core phenoxy-phenyl structure in the development of new antituberculous drugs. nih.gov Furthermore, various pyrazoline derivatives are recognized for a wide range of pharmacological effects, including antimycobacterial activity. excli.de

Antiviral Activities

The biological activities of this chemical class include antiviral properties. N-phenyl-2-phenoxyacetamides, a related class of compounds, have been reported to exhibit diverse bioactivities, including antiviral effects, notably against SARS-CoV-2. researchgate.net In a broader context, derivatives of the amino acid phenylalanine have been designed and synthesized as inhibitors of the HIV-1 capsid (CA) protein, demonstrating micromolar antiviral activity. nih.gov

Receptor Binding and Modulation

Derivatives of 2-phenylethylamine are significant ligands for serotonin (B10506) receptors, particularly the 5-HT2A subtype. A series of 4'-aryl-substituted 2-(2,5-dimethoxyphenyl)ethylamines were synthesized and evaluated for their binding affinity at the rat 5-HT2A receptor. While many compounds in the initial series were antagonists with low affinity, certain substitutions at the 4''-position of the aryl moiety led to compounds with relatively high affinity. For instance, the 4''-butyl, 4''-phenyl, and 4'-naphthyl substituted compounds displayed Ki values of 32 nM, 33 nM, and 41 nM, respectively, indicating a notable tolerance for bulky substituents in this region.

It is understood that the 2',5'-dimethoxy substitution pattern on phenethylamines is often associated with high affinity at the 5-HT2A receptor. However, this pattern is not an absolute requirement for high-affinity antagonists. The design of novel heterocyclic phenylethylamines as probes is a strategy used to investigate the three-dimensional structure of the agonist-binding site of 5-HT2 receptors. uwlax.edu Furthermore, N-benzyl phenethylamines have been identified as a class of potent and highly efficacious agonists at the 5-HT2A receptor, with N-arylmethyl substitutions increasing affinity up to 300-fold compared to simple N-alkyl homologs. nih.gov

Table 2: 5-HT2A Receptor Binding Affinities for Selected 4'-Aryl-Substituted 2-(2,5-dimethoxyphenyl)ethylamine Derivatives

Compound4'-Aryl MoietyKi (nM) at rat 5-HT2A ReceptorSource
5i 4''-Butylphenyl32
5k 4''-Biphenyl33
5e 1-Naphthyl41

The 2-phenethylamine scaffold is a recognized structural component in a variety of ligands for adenosine (B11128) receptors (ARs), which are G-protein-coupled receptors with four subtypes: A₁, A₂A, A₂B, and A₃. mdpi.com This moiety is present in known AR ligands such as N6-(2-phenylethyl)adenosine and CGS 21680. mdpi.com

In the development of selective A₃ adenosine receptor antagonists, 2-phenylethylamine has been incorporated as an N⁶ substituent. nih.gov For example, an N⁶-2-phenylethyl analogue of an adenine (B156593) derivative showed potent binding to the human A₃AR with a Ki value of 13 nM. nih.gov This demonstrates that the phenylethyl group can be a key feature for achieving high affinity at this receptor subtype. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes, including pH homeostasis and CO2 transport, by catalyzing the hydration of carbon dioxide. mdpi.com The 2-phenethylamine scaffold has been utilized in the development of CA inhibitors. mdpi.com For instance, branched sulfamides that incorporate the 1-phenyl-2-phenethylamine structure have been identified as potent, single-digit nanomolar inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). mdpi.com

Similarly, research into N-phenyl-2-phenoxyacetamides, a class of compounds structurally related to this compound, has shown reasonable carbonic anhydrase inhibitory activity. researchgate.net In a study of heterocyclic amine derivatives based on a 2-phenoxy-N-phenylacetamide core, several compounds demonstrated significant inhibition, with one compound in particular showing activity comparable to the standard inhibitor, acetazolamide. researchgate.net Phenethylamine (B48288) monothiocarbamates have also been tested against hCA I and hCA II, showing activities in the nanomolar range for the hCA II isoform. mdpi.com Furthermore, studies on phenols have demonstrated that the phenol (B47542) hydroxyl group can act as a "zinc-water binding group," suggesting a different mechanism of inhibition compared to classical sulfonamide inhibitors. nih.gov

A study on novel 1H-pyrrol-2(5H)-one derivatives featuring benzenesulfonamide (B165840) groups revealed potent inhibition against several human CA isoforms. acs.org All tested compounds in this study effectively inhibited the tumor-associated isoforms hCA IX and hCA XII at low nanomolar concentrations, while also showing good to excellent inhibition of the widespread cytosolic isoforms hCA I and hCA II. acs.org

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Pyrrol-2-one Based Sulfonamide Derivatives

CompoundhCA I K_I (nM)hCA II K_I (nM)hCA IX K_I (nM)hCA XII K_I (nM)
Derivative 1 3.96.51.94.5
Derivative 2 870.915.3211.27.8
Acetazolamide (AAZ) 25012255.7
Data sourced from a study on pyrrol-2-one based inhibitors, demonstrating the potential of related scaffolds. acs.org

Dopamine (B1211576) β-Hydroxylase (DBH) Modulation

Dopamine β-hydroxylase (DBH) is a copper-containing oxidoreductase enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862). mdpi.com Despite the structural relevance of the phenethylamine core, there have been limited studies on the use of modified 2-phenethylamines as DBH inhibitors. mdpi.com Research by Kruse et al. explored 2-vinyl- and 2-alkynyl-based 2-phenethylamines, which demonstrated moderate in vitro activities against DBH. mdpi.comresearchgate.net Another study identified phenyl-2-aminoethyl sulfide (B99878) (PAES) as a novel substrate for DBH, which is enzymatically oxygenated to its corresponding sulfoxide. nih.gov This research found that PAES has indirect sympathomimetic activity at higher doses, which is abolished by pretreatment with cocaine. nih.gov

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes through the conversion of glucose to sorbitol. mdpi.comnih.gov The 2-phenethylamine structure has been explored for its potential to inhibit this enzyme. A series of modified 2-phenethylamines, which included the insertion of aliphatic chains, aromatic rings, or carboxylic acids, were synthesized and evaluated for their effects on in vitro pig kidney ALR2. mdpi.com However, these derivatives were found to have low inhibitory effects. mdpi.com

The search for ALR2 inhibitors has also focused on phenolic compounds, which are structurally related to the phenoxy moiety of this compound. nih.gov Phenolic compounds such as those related to benzopyran-4-one and chalcone (B49325) are of particular interest as they possess good inhibitory properties and are less acidic than traditional carboxylic acid inhibitors. nih.gov Molecular docking studies have been used to investigate the binding of chalcone derivatives into the ALR2 active site. nih.gov

Opioid Receptor Interactions

The phenethylamine scaffold is a component of more complex, naturally occurring alkaloids with opioid activity, such as morphine. mdpi.com Research into simpler derivatives has also been conducted. Spetea et al. developed selective diphenethylamine-based tertiary amines that function as κ-opioid receptor ligands, demonstrating 100-fold to 1000-fold greater selectivity compared to their congeners. mdpi.com

In an effort to deconstruct complex opioids, a series of phenylpropyloxyethylamines and cinnamyloxyethylamines were synthesized and evaluated for their binding affinity to opioid receptors. nih.gov These compounds were designed as analogs of 14-phenylpropyloxymetopon but lack the traditional tyrosine mimetic group once considered essential for μ-opioid receptor binding. nih.gov The binding studies identified N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine and 2-(cinnamyloxy)-N-methyl-N-phenethylethanamine as having notable affinity for the μ-opioid receptor, serving as novel lead compounds for future research. nih.gov

Table 2: Binding Affinity of Phenylpropyloxyethylamine Derivatives for the μ-Opioid Receptor

CompoundBinding Affinity (K_i, nM)
N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine 1520
2-(cinnamyloxy)-N-methyl-N-phenethylethanamine 1680
Data from a study on deconstructed opioid analogs. nih.gov

Interactions with Dopamine and Norepinephrine Transporters

The dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels by reuptaking dopamine and norepinephrine from the synapse. biomolther.orgnih.gov

Dopamine Transporter (DAT): The β-phenethylamine structure is a key feature of many substances that interact with DAT. biomolther.org Structure-activity relationship studies have shown that modifications to this scaffold significantly impact the inhibition of dopamine reuptake. biomolther.org For example, bivalent ligands, which contain two substrate-like phenylalkylamine moieties connected by a linker, act as potent DAT inhibitors. nih.gov One such compound with two dopamine-like "heads" and an 8-carbon linker showed an 82-fold increase in binding affinity compared to dopamine itself. nih.gov Computational modeling suggests these bivalent ligands may simultaneously occupy two distinct substrate-binding domains on the transporter. nih.gov

Norepinephrine Transporter (NET): The NET is a target for various prescription drugs. nih.gov The aminopropyl chain attached to a core scaffold is a common feature in NET inhibitors. researchgate.net Virtual screening of a drug library against a model of NET identified several known NET ligands, such as ephedrine (B3423809) and metaraminol, which share structural similarities with phenethylamines. nih.gov In these models, the amine group typically forms ionic interactions with key aspartate residues in the transporter's binding pocket, while the aromatic ring engages in interactions with surrounding phenylalanine and tyrosine residues. nih.gov

Histamine (B1213489) Receptor Activity

The interaction of phenethylamine derivatives with histamine receptors has been investigated, particularly focusing on modifications of the histamine molecule itself, which contains a related ethylamine (B1201723) side chain. ucl.ac.uk Research has explored 2-phenylhistamine derivatives as histamine H1-receptor agonists. researchgate.net The introduction of a bulky and lipophilic phenyl group at the 2-position of histamine can lead to a loss of H1-agonistic activity but may induce receptor-independent G-protein stimulation. nih.gov

For instance, 2-(3-bromophenyl)histamine and 2-[3-(trifluoromethyl)phenyl]histamine have been identified as potent H1-receptor agonists. researchgate.net Another compound, histaprodifen, which features a 3,3-diphenylpropyl group attached to the imidazole (B134444) ring, is also a potent H1-receptor agonist. beilstein-journals.org While these compounds are not direct derivatives of this compound, they illustrate that substitution on the core structure of histamine-related compounds significantly influences activity at histamine receptors.

Table 3: Relative Agonist Activity of 2-Substituted Phenylhistamine Derivatives at the H1-Receptor

CompoundRelative Activity (%) (Histamine = 100%)
2-(3-Bromophenyl)histamine ~100
2-(3-Iodophenyl)histamine ~100
2-[3-(Trifluoromethyl)phenyl]histamine 128
Data from in vitro studies on isolated guinea pig ileum. researchgate.net

Hypolipidemic Activity

Derivatives of β-phenylethylamine have demonstrated potential for modulating lipid metabolism. farmaciajournal.comresearchgate.net In a study investigating newly synthesized compounds, several derivatives were evaluated for their effects on lipid parameters in rats with induced hyperlipidemia. farmaciajournal.com The results showed that certain compounds induced a significant decrease in total cholesterol levels. farmaciajournal.comresearchgate.net

Notably, the compound designated C2, identified as 2-((1-(2,6-dimethylphenoxy )propan-2-yl)amino)-1-phenylethanol, exhibited a potent effect, decreasing total cholesterol by over 60%, an effect more significant than that of the reference drug fenofibrate (B1672516). farmaciajournal.com Another compound, A1 (propyl-4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propoxy)benzoate), also showed a similar cholesterol-lowering effect. farmaciajournal.comresearchgate.net Furthermore, most of the tested compounds, with the exception of one, increased HDL-cholesterol levels more effectively than the reference substance. farmaciajournal.comresearchgate.net These positive effects on lipid metabolism are hypothesized to occur through a mechanism involving β3-adrenergic receptor agonism. farmaciajournal.comresearchgate.net

Table 4: Effect of β-Phenylethylamine Derivatives on Total Cholesterol in Hyperlipidemic Rats

Treatment Group% Decrease in Total Cholesterol (compared to hyperlipidemic control)
Fenofibrate (Reference) 59.99%
Compound C2 > 60%
Compound A1 > 60%
Data from an experimental pharmacological study. farmaciajournal.com

Modulation of Lipid Metabolism

Research into novel β-phenylethylamine derivatives has revealed their potential to positively influence lipid metabolism. farmaciajournal.com A study investigating this effect used an animal model where hyperlipidemia was induced in rats. farmaciajournal.com The newly synthesized compounds were assessed for their ability to alter lipid profiles, with fenofibrate used as a reference substance. farmaciajournal.com

The findings indicated that certain derivatives had a statistically significant positive impact on the parameters of lipid metabolism. farmaciajournal.com Notably, compounds identified as C2 (2-((1-(2,6-dimethylphenoxy)propan-2-yl)amino)-1-phenylethanol) and A1 demonstrated a capacity to decrease total cholesterol levels more effectively than the reference drug, fenofibrate. farmaciajournal.com Furthermore, all tested compounds, with the exception of one coded C1, were found to increase HDL-cholesterol levels to a greater extent than fenofibrate when compared to the hyperlipidemic control group. farmaciajournal.com The study also measured malonyl dialdehyde, a biomarker for lipid peroxidation, and found that all tested compounds lowered its concentration in the liver. farmaciajournal.com Researchers suggest these effects may be attributable to a β3-adrenergic receptor agonist mechanism. farmaciajournal.com

Table 1: Effect of β-Phenylethylamine Derivatives on Total Cholesterol

Compound Effect on Total Cholesterol Levels Comparison to Reference (Fenofibrate)
Compound C2 Significant Decrease (>60%) More intense effect
Compound A1 Significant Decrease (>60%) More intense effect
Fenofibrate Significant Decrease (~59.99%) Reference substance

| Other Derivatives | Significant Decrease (>45%) | Less intense effect than C2/A1 |

Nootropic Properties

The term "nootropics," or cognitive enhancers, refers to drugs used to treat cognition deficits. researchgate.net The 2-phenylethylamine framework is a subject of interest in the development of such agents. Patent literature classifies certain substituted phenethylamines as nootropic agents, intended for treating neurodegenerative disorders of the central nervous system. google.com

Research into compounds structurally related to potent nootropic agents has provided insight into the potential of this chemical class. researchgate.net For instance, studies on 2-phenyl-piperazines, which are structurally analogous to the nootropic drug sunifiram (B1682719) (DM235), have been conducted to assess their ability to reverse chemically-induced amnesia in mice. researchgate.net Furthermore, the parent compound, 2-phenylethylamine (PEA), has been shown to produce antidepressant effects by modulating the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element binding protein (CREB) signaling pathway, which is crucial for neuronal survival and growth, and by extension, cognitive function. nih.gov

Neurochemical and Central Nervous System Effects

2-Phenylethylamine (PEA) is a natural monoamine alkaloid that functions as a central nervous system (CNS) stimulant in humans. wikipedia.orgacs.org Its primary mechanism involves the regulation of monoamine neurotransmission. wikipedia.org PEA achieves this by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in neurons that utilize monoamines. wikipedia.org To a lesser degree, it also functions as a neurotransmitter itself within the human CNS. wikipedia.org Derivatives of this structure, such as 1-(2-phenoxy-2-phenylethyl) pyrrolidine, have also been identified as CNS stimulants. google.com

Studies using prodrugs of PEA, such as N-(2-cyanoethyl)-2-phenylethylamine (CEPEA), have demonstrated that sustained elevations of PEA in the brain lead to prolonged decreases in the concentrations of noradrenaline, dopamine, and 5-hydroxytryptamine (serotonin). nih.gov Research also indicates that PEA can ameliorate depression-like phenotypes by modulating the BDNF/TrkB/CREB signaling pathway in the hippocampus. nih.gov

The 2-phenylethylamine structure is the foundation for a large family of CNS stimulants. acs.org It is chemically related to psychoactive compounds like the amphetamines. acs.org The action of phenethylamine is similar to that of amphetamine at their shared biomolecular targets. wikipedia.org Specifically, phenethylamine acts as a releasing agent for both norepinephrine and dopamine, with a potency that is roughly equivalent to amphetamine in vitro. wikipedia.org When it binds to the TAAR1 receptor, it triggers a signaling cascade that results in the phosphorylation of the dopamine transporter (DAT), causing the transporter to either work in reverse or retract, thereby ceasing transport and increasing extracellular dopamine levels. wikipedia.org

The 2-phenylethylamine scaffold is the basis for numerous psychoactive compounds. acs.org A prominent class of these derivatives is the substituted methylenedioxyphenethylamines (MDxx), which includes a variety of substances with entactogenic, psychedelic, and stimulant properties. wikipedia.org The foundational compound of this class is 3,4-methylenedioxyphenethylamine (B14027) (MDPEA), while the most well-known derivative is 3,4-methylenedioxy-N-methylamphetamine (MDMA). wikipedia.org Other notable psychoactive derivatives in this family include 3,4-methylenedioxyamphetamine (MDA) and N-methyl-1,3-benzodioxolylbutanamine (MBDB). wikipedia.org

Furthermore, derivatives incorporating a phenoxy group, directly related to the subject compound, have been developed. An example is CT-4719, or 2,4-dichloro-5-methoxyphenoxyethylamine, which is a hallucinogen related to psychedelic phenethylamines like mescaline. wikipedia.org Another class of psychoactive derivatives includes N-benzylphenethylamines (NBOMes), which are known for their hallucinogenic effects and selective binding to serotonin 5-HT₂ receptor subtypes. mdpi.com

Table 2: Examples of Psychoactive 2-Phenylethylamine Derivatives

Derivative Class Prototypical Compound Other Examples Primary Effect
MDxx MDMA MDA, MDEA, MBDB Entactogenic, Stimulant wikipedia.org
Phenoxyethylamines CT-4719 CT-5172, CT-5126 Hallucinogenic wikipedia.org

| NBOMes | 25I-NBOMe | 25C-NBOMe, 25B-NBOMe | Hallucinogenic mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Phenoxy 1 Phenyl Ethylamine Analogues

Elucidation of Key Structural Features for Biological Activity

The biological profile of 2-phenoxy-1-phenyl-ethylamine derivatives is highly sensitive to the nature and position of substituents on the aromatic rings, modifications to the ethylamine (B1201723) side chain, and the compound's stereochemistry.

The electronic properties and size of substituents on both the phenyl and phenoxy rings play a pivotal role in modulating receptor affinity and activity. The effect of a substituent is determined by its ability to donate or withdraw electron density, which can be categorized by inductive and resonance effects. minia.edu.eg Groups that donate electron density generally activate the aromatic ring, while electron-withdrawing groups are typically deactivating. numberanalytics.commasterorganicchemistry.com

Research on various phenethylamine (B48288) analogues has demonstrated clear SAR trends:

Methoxy (B1213986) Groups: Mono-, di-, and trimethoxylation on the phenyl ring generally enhances affinity for serotonin (B10506) (5-HT) receptors. nih.gov For 5-HT2A receptor affinity, methoxy groups at the 2- and 5-positions of the phenyl ring are considered optimal. nih.gov However, in some phenethylamine series targeting the dopamine (B1211576) transporter, the presence of a methoxy group can lead to weak or no inhibitory activity. biomolther.org

Halogens: The introduction of halogens, such as bromine or fluorine, is a common strategy in drug design. researchgate.net 4-Bromination on the phenyl ring has been shown to enhance 5-HT receptor affinity. nih.gov Fluorination can significantly alter a molecule's physicochemical properties, including its conformation and membrane permeability. researchgate.net

Alkyl Groups: Small alkyl groups, such as methyl or ethyl, at the 4-position of the phenyl ring can also increase affinity for 5-HT receptors. nih.gov These groups are considered weakly activating through an inductive effect. minia.edu.egmasterorganicchemistry.com

Nitro Groups: A nitro group is a strong deactivating group due to its electron-withdrawing nature. minia.edu.egmasterorganicchemistry.com In studies of phenethylamine derivatives for 5-HT2A receptor affinity, the presence of a nitro group was found to decrease the binding affinity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of phenethylamine analogues.

Substituent TypePositionEffect on Activity/AffinityExample TargetReference
Methoxy (OCH₃)2,5-positions of phenyl ringEnhances affinity5-HT Receptors nih.gov
Methoxy (OCH₃)Aromatic RingWeak or no activityDopamine Transporter biomolther.org
Halogen (e.g., Bromo)4-position of phenyl ringEnhances affinity5-HT Receptors nih.gov
Alkyl (e.g., Methyl, Ethyl)4-position of phenyl ringEnhances affinity5-HT Receptors nih.gov
Nitro (NO₂)Phenyl ringDecreases affinity5-HT2A Receptor nih.gov

Alterations to the ethylamine side chain can significantly affect the potency and selectivity of these compounds. Modifications often involve changing the length of the alkyl chain, introducing alkyl groups, or creating conformational restrictions.

α-Methylation: The addition of a methyl group at the alpha position of the ethylamine chain (creating a phenylisopropylamine scaffold) has little effect on the 5-HT receptor affinity when racemic mixtures are studied. nih.gov

N-Alkylation: N,N-dimethylation of the terminal amine has been shown to decrease 5-HT receptor affinity. nih.gov

Conformational Restriction: Constraining the flexible ethylamine side chain, for instance by incorporating it into a ring system, is a strategy used to probe the size of receptor binding pockets and lock the molecule into a specific bioactive conformation. mdpi.com This can lead to derivatives with enhanced selectivity and potency. mdpi.com

The table below details the effects of specific side chain modifications.

ModificationEffect on Activity/AffinityExample TargetReference
α-Methylation (racemate)Little effect on affinity5-HT Receptors nih.gov
N,N-DimethylationDecreases affinity5-HT Receptors nih.gov
Conformational Restriction (e.g., cyclization)Can enhance potency and selectivity5-HT2A Receptor mdpi.com

Many this compound analogues are chiral, containing a stereocenter at the carbon atom attached to the amino group. The different stereoisomers (enantiomers) of these compounds can exhibit significantly different affinities and functional activities at their biological targets. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

For instance, in a study of phenethylamine derivatives as dopamine reuptake inhibitors, docking simulations revealed that the (S)-enantiomer of one compound was more stable in the human dopamine transporter (hDAT) binding site than the (R)-enantiomer. biomolther.orgkoreascience.kr Similarly, for a series of 2,5-dimethoxyphenylpiperidines, the 5-HT2A receptor agonist activity was found to reside primarily in the (S)-enantiomer. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for a proper fit into the receptor's binding pocket.

The table below illustrates the differential effects of stereoisomers on biological activity.

Compound SeriesTargetMore Active EnantiomerObservationReference
Phenethylamine DerivativesDopamine Transporter (hDAT)(S)-formMore stable fit in docking simulation biomolther.orgkoreascience.kr
2,5-Dimethoxyphenylpiperidines5-HT2A Receptor(S)-formAgonist activity primarily resides in one enantiomer nih.gov

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking and quantum chemical calculations help to rationalize observed biological data and guide the design of new, more potent, and selective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. beilstein-journals.org This method allows researchers to visualize potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Docking studies on phenethylamine analogues have provided valuable insights. For example, simulations of dopamine reuptake inhibitors showed a good fit into the binding site of the human dopamine transporter (hDAT), which is covered by transmembrane helices 1, 3, and 6. biomolther.orgkoreascience.kr A key interaction identified was the formation of a hydrogen bond between the charged amine of the ligand and the polar side chain of the amino acid residue Asp79 in the transporter. koreascience.kr Such studies can explain why certain enantiomers are more active and how different substituents influence binding affinity. biomolther.orgnih.gov

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nrel.gov These calculations can determine optimized molecular geometries, energy levels, charge distributions, and dipole moments. nih.gov

In the context of SAR, these methods can help explain the influence of different substituents on a molecule's reactivity and interaction with a biological target. scispace.com For example, by calculating the electronic effects of various substituents on the aromatic rings, researchers can build quantitative structure-activity relationship (QSAR) models that correlate these electronic parameters with biological activity. nih.govnih.gov This provides a deeper, physics-based understanding of the SAR trends observed experimentally, moving beyond simple empirical observations. nrel.gov

Linear Solvation Energy Relationship (LSER) Models in Solubility Correlation

Linear Solvation Energy Relationship (LSER) models are a prominent type of quantitative structure-property relationship (QSPR) used to predict and correlate the solubility of compounds. researchgate.netresearchgate.net These models are founded on the principle that the free energy changes associated with solvation can be described as a linear combination of terms representing the different types of intermolecular interactions between the solute and the solvent. mdpi.com The general applicability of LSER models makes them a valuable tool in drug discovery for forecasting the solubility of drug candidates. researchgate.net

The most widely recognized LSER model is the Abraham general solvation model. researchgate.net This model quantifies the transfer of a solute between two phases (e.g., from water to a solvent) or its solubility in a particular solvent. The relationship is expressed through an equation that incorporates both solute and solvent parameters. researchgate.netmdpi.com

The general form of the Abraham solvation equation is: log SP = c + eE + sS + aA + bB + vV

Where:

SP is the solute property of interest, such as the logarithm of the solubility or a partition coefficient.

E, S, A, B, and V are solute descriptors that characterize its physicochemical properties.

e, s, a, b, and v are complementary solvent coefficients that describe the solvent's properties.

The solute descriptors represent the following characteristics:

E (Excess Molar Refraction) : Describes the solute's polarizability arising from n and π electrons. researchgate.net

S (Dipolarity/Polarizability) : Accounts for dipole-dipole and dipole-induced dipole interactions. researchgate.netmdpi.com

A (Hydrogen Bond Acidity) : Quantifies the solute's ability to act as a hydrogen bond donor. researchgate.netmdpi.com

B (Hydrogen Bond Basicity) : Measures the solute's capacity to accept a hydrogen bond. researchgate.netmdpi.com

V (McGowan's Characteristic Volume) : Represents the solute's volume, which is related to the energy required to create a cavity in the solvent. researchgate.netnih.gov

Another related model is the Kamlet-Taft Linear Solvation Energy Relationship (KAT-LSER), which is particularly useful for understanding solvent effects on solubility. mdpi.comacs.org This model uses solvatochromatic parameters to describe the solvent's hydrogen bond donor acidity (α), hydrogen bond acceptor basicity (β), and dipolarity/polarizability (π*). mdpi.com The KAT-LSER model helps to analyze how solute-solvent interactions, especially hydrogen bonding, influence solubility. acs.org For instance, analysis using this model has shown that the hydrogen bonding basicity of solvents can be a primary factor influencing the solubility of certain drugs. acs.org

While LSER models have been successfully applied to predict the aqueous and organic solubility of a wide range of drugs and organic compounds, specific LSER studies focused exclusively on this compound were not prominently available in the reviewed literature. researchgate.netresearchgate.net However, the established principles and equations of LSER provide a robust framework for theoretically correlating the solubility of this compound and its analogues by determining their specific solute descriptors.

Design Principles for Enhanced Potency and Selectivity

The design of analogues of this compound with enhanced potency and selectivity is guided by structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure and evaluate the resulting impact on biological activity. While direct SAR data for this compound is limited, valuable insights can be drawn from related scaffolds, such as 2-phenethylamine and its derivatives. mdpi.com Medicinal chemistry programs frequently use techniques like bioisosteric replacement to improve pharmacological profiles, addressing issues of potency, selectivity, and pharmacokinetics. nih.govbeilstein-journals.org

For example, in a series of trisubstituted phenyl urea (B33335) derivatives developed as Neuropeptide Y5 (NPY5) receptor antagonists, systematic modifications of different molecular segments led to significant changes in potency. sci-hub.se The lead compound, a 1-methyl-3-(4-phenoxyphenyl)urea derivative, was optimized by altering the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group. sci-hub.se This optimization process highlights key design principles:

Lipophilicity and Substitution : Adding lipophilicity by replacing a phenoxy group with a benzyl (B1604629) or an N-ethyl-N-phenylamino group can increase potency by more than tenfold. sci-hub.se

Positional Isomerism : Moving a substituent, such as a phenoxy group, from the para to the meta position on a phenyl ring can maintain potency. However, moving it to the ortho position may lead to a dramatic loss of activity, suggesting steric hindrance or an unfavorable conformation. sci-hub.se

Conformational Constraints : Introducing conformational constraints can sometimes be well-tolerated and lead to compounds that are equipotent to their more flexible counterparts. sci-hub.se

The following interactive table illustrates SAR findings for a series of NPY5 receptor antagonists, demonstrating how structural changes influence inhibitory concentration (IC50).

CompoundR1 GroupR8-Aryloxy Group ModificationIC50 (nM)
32 H4-OPh1.1
34 H4-OMe> 1000
35 H4-OH> 1000
44f HUnsubstituted> 1000
44g HBenzyl81
44h HN-ethyl-N-phenylamino62
44i H3-OPh1.1
44j H2-OPh> 10000
40j Phenyl4-OPh< 1
40m Pyridyl4-OPh< 1

Data sourced from a study on trisubstituted phenyl urea derivatives as NPY5 receptor antagonists. sci-hub.se

These examples underscore the importance of systematic exploration of chemical space around a core scaffold to identify derivatives with improved therapeutic potential. The main goal of such SAR expansions is the creation of new chemical entities with desirable potency and selectivity profiles. beilstein-journals.org

Benzene-to-Heteroaromatic Ring Replacements (Bioisosteric Rescaffolding)

A cornerstone of modern medicinal chemistry is the principle of bioisosteric replacement, where a specific part of a molecule is exchanged for a structurally distinct but functionally similar group. nih.govbeilstein-journals.org A classic and widely employed strategy is the replacement of a benzene (B151609) ring with a heteroaromatic ring, a technique often referred to as "scaffold hopping" or "rescaffolding". nih.govbeilstein-journals.org This approach is particularly relevant for analogues of this compound, as the 2-phenethylamine core is a key component in many bioactive compounds. mdpi.comnih.gov Replacing the phenyl ring with a five- or six-membered heterocycle can significantly alter a compound's properties, including its potency, selectivity, metabolic stability, and solubility, while potentially uncovering novel interactions with biological targets. nih.govbeilstein-journals.org

The rationale behind this strategy is to explore new chemical space and address liabilities of a lead compound. beilstein-journals.org A review of 2-heteroarylethylamines, which can be considered analogues of the core 2-phenethylamine structure, provides numerous examples of this principle in action. nih.gov

Examples of Benzene-to-Heteroaromatic Ring Replacements:

Furan (B31954) : In the development of monoamine oxidase (MAO) inhibitors, phenylisopropylamines were extended to heteroarylisopropylamines. The replacement of the phenyl ring with a furan ring was a successful strategy, with some furan analogues showing notable MAO-A activity. beilstein-journals.org

Thiophene (B33073) : Thiophene has been used as a bioisostere for the benzene ring in various contexts. For instance, bupropion (B1668061) analogues where the phenyl ring was replaced by thiophene were explored for their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, though they showed weak inhibitory effects. beilstein-journals.org In another example, methiopropamine is a structural analogue of methamphetamine where the phenyl ring is replaced by a thiophene ring. beilstein-journals.org However, in a series of amide and urea derivatives of thiazol-2-ethylamines, replacing the benzene ring with thiophene resulted in diminished potency. nih.gov

Pyridine (B92270) : The replacement of a phenyl ring with pyridine was explored in the design of novel phenylalanine derivatives intended as inhibitors of the enzyme IL4I1. While a commercial compound featuring this rescaffolding showed low inhibitory activity, it demonstrates the application of this strategy. nih.govbeilstein-journals.org

Thiazole (B1198619) : 2-(Thiazol-4-yl)ethylamine was found to have low affinity for the histamine (B1213489) H1 receptor, but it served as a basis for exploring other thiazole-containing compounds. beilstein-journals.org

The impact of such bioisosteric replacements is highly dependent on the specific target and the nature of the binding pocket. beilstein-journals.org The following table summarizes the outcomes of replacing a benzene ring with various heteroaromatic rings in different classes of bioactive compounds.

Original ScaffoldHeteroaromatic ReplacementTarget/ActivityObserved OutcomeReference
PhenylisopropylamineFuranMAO-A InhibitionModerate activity observed, influenced by other substituents. beilstein-journals.org
PhenylalaninePyridineIL4I1 InhibitionLow inhibitory activity. nih.govbeilstein-journals.org
Propiophenone (Bupropion)ThiophenenAChR AntagonismWeak inhibitory activity. beilstein-journals.org
Phenyl (in thiazole derivative)Thiophene, Furan, PyridineTrypanosoma brucei InhibitionDiminished potency in all instances. nih.gov
Phenyl (in histamine analogue)ThiazoleHistamine H1 Receptor AffinityLow affinity. beilstein-journals.org

This strategy of bioisosteric rescaffolding serves as a powerful tool for lead optimization, allowing medicinal chemists to fine-tune the pharmacological profile of drug candidates and expand the chemical diversity of bioactive compounds derived from the 2-phenethylamine scaffold. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Phenoxy-1-phenyl-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for confirming the connectivity of atoms within the this compound molecule. ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton.

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound would likely undergo characteristic fragmentation. The molecular ion peak would confirm the compound's molecular weight. Common fragmentation pathways for phenethylamines involve cleavage of the C-C bond beta to the nitrogen atom, which would result in the formation of a tropylium (B1234903) ion if a phenyl group is attached to the alpha-carbon. Another significant fragmentation would be the cleavage of the ether bond.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.

Chromatographic Methods for Purity and Quantification (e.g., UHPLC-MS/MS, TLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound. This technique combines the separation power of UHPLC with the detection specificity of tandem mass spectrometry. For analysis, the compound would first be separated on a reversed-phase column. Following chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic method that can be used for the qualitative analysis and purity assessment of this compound. The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a suitable mobile phase is used to develop the chromatogram. The position of the spot, represented by its retention factor (Rf) value, can be used for identification when compared to a standard.

Advanced Methods for Isomer Differentiation

Differentiating between isomers of this compound and related compounds is a significant analytical challenge. Advanced mass spectrometric and chromatographic techniques are often required. For instance, positional isomers of phenethylamines can be differentiated using tandem mass spectrometry by analyzing the relative abundances of specific product ions formed during collision-induced dissociation. The fragmentation patterns can be unique to each isomer, allowing for their distinction. Furthermore, the use of specific chromatographic columns and optimized separation conditions in GC-MS or LC-MS can achieve the separation of closely related isomers.

Emerging Applications and Future Research Trajectories

Novel Therapeutic Targets and Modalities

While direct pharmacological studies on 2-Phenoxy-1-phenyl-ethylamine are not extensively documented in publicly available research, the broader family of phenoxyethylamine derivatives has been a subject of interest in medicinal chemistry. nih.gov The core structure of these compounds makes them suitable candidates for interacting with various biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors. acs.orgresearchgate.net

Research into heteroaryl-phenoxyethylamine derivatives has identified potent and selective agonists for the 5-HT1A serotonin receptor, a target implicated in pain, anxiety, and depression. rsc.org For instance, certain 4-pyridinyl and imidazolyl derivatives of phenoxyethylamine have demonstrated high affinity and agonist activity at this receptor. rsc.org Similarly, modifications of the phenoxyethylamine framework have been explored to develop D2 dopamine partial agonists, which could offer therapeutic value in treating conditions associated with both hypo- and hyperdopaminergic activity, like Parkinson's disease or schizophrenia. acs.orgresearchgate.net

The phenoxyethylamine scaffold is considered a "privileged" structure in drug discovery, meaning it can serve as a versatile template for developing ligands for multiple targets. Future research will likely focus on synthesizing and screening libraries of this compound analogs to uncover novel modulators of these and other CNS targets. The stereochemistry of the molecule, such as the (S)-configuration of the related compound CHEMBL443041, will be a critical factor in these investigations, as different enantiomers often exhibit distinct biological activities. nih.gov

Applications in Biomaterial Science and Surface Modification

The application of phenoxyethylamine derivatives extends beyond therapeutics into the realm of material science. Although direct research on the use of this compound in biomaterials is not yet published, studies on its structural analog, 2-phenylethylamine, offer a compelling glimpse into its potential.

Polymerization of 2-Phenylethylamine for Coatings on Medical Devices

A significant area of research is the use of phenylethylamine derivatives to create biocompatible coatings for medical devices, inspired by the adhesive proteins found in mussels. nih.govacs.orgnih.govacs.orgresearchgate.net Dopamine, a catecholamine structurally related to phenylethylamine, readily self-polymerizes to form polydopamine (PDA), a versatile coating that can be applied to a wide range of materials, including metals, ceramics, and polymers like polytetrafluoroethylene (PTFE). nih.govgoogle.com These coatings enhance the biocompatibility and functionality of medical implants. nih.govacs.org

Recent studies have successfully demonstrated that 2-phenylethylamine (PEA) can also be polymerized to form coatings on materials used for implantable medical devices. nih.govacs.orgnih.govacs.orgresearchgate.net This process typically involves oxidative polymerization, which can be initiated using agents like hydrogen peroxide and iron(II) chloride. acs.orgnih.gov The resulting poly(2-phenylethylamine) coatings have been shown to significantly increase the hydrophilicity of surfaces, a property that is often desirable for improving interactions with biological systems. nih.govresearchgate.net

For example, coating PTFE with polymerized PEA can reduce the water contact angle by approximately 50%. nih.govresearchgate.net In vitro experiments have confirmed that these coatings exhibit excellent hemocompatibility and can significantly improve the adhesion and growth of human endothelial cells. nih.govacs.org This makes them promising candidates for modifying the surfaces of blood-contacting devices and tissue engineering scaffolds. nih.govacs.orgresearchgate.net The ability to form such coatings from a simpler, non-catecholamine precursor like PEA opens up new avenues for cost-effective and versatile surface modification. acs.orgnih.gov Given the structural similarity, it is plausible that this compound could be explored for similar polymerization strategies, potentially offering unique properties due to the presence of the additional phenoxy group.

Table 1: Comparison of Surface Properties after Coating with Polyphenylamines

MaterialCoatingWater Contact Angle ReductionKey Findings
Polytetrafluoroethylene (PTFE)Poly(2-phenylethylamine)~50%Improved hydrophilicity. nih.govresearchgate.net
Polyurethane (PU)Poly(2-phenylethylamine)~80%Significant hydrophilization. nih.govresearchgate.net
Various (Metals, Polymers)PolydopamineVariableVersatile coating for numerous materials. nih.govgoogle.com
PTFEPolycatecholaminesSignificantFull cell confluence achieved and maintained. nih.govacs.org

Development of Advanced In Silico Models for Lead Optimization

The process of refining a promising "hit" compound into a viable "lead" for drug development is a complex, multi-parameter optimization challenge. nih.gov Advanced in silico, or computer-aided, models are becoming indispensable tools in this process, offering a way to rationally design and prioritize new analogs for synthesis and testing. frontiersin.orgnih.govenamine.net For a compound like this compound, these computational strategies can significantly accelerate its development.

One of the primary in silico methods is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.govmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By analyzing a dataset of this compound analogs and their measured potencies against a specific target, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. nih.gov This allows chemists to focus their synthetic efforts on compounds that are predicted to be most active. mdpi.com

Molecular docking is another powerful technique where the three-dimensional structure of a ligand is computationally fitted into the binding site of its target protein. nih.gov This method can help elucidate the key interactions responsible for binding and can be used to screen virtual libraries of compounds. nih.gov For this compound and its analogs, docking studies could reveal how modifications to the phenyl or phenoxy rings affect binding affinity and selectivity for a given receptor. researchgate.net

Exploration of Structure-Function Relationships in Complex Biological Systems

Understanding the relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of medicinal chemistry. mdpi.com For the this compound family, exploring these structure-function relationships (SFRs) is key to designing more effective and selective therapeutic agents.

The core phenoxyethylamine framework offers several points for chemical modification, and each change can significantly impact how the molecule interacts with its biological target. For example, in the context of GPCRs, the orientation of the aromatic rings and the nature of the amine substituent are critical for determining binding affinity and whether the compound acts as an agonist or antagonist. acs.org Studies on related compounds have shown that even subtle changes, such as the placement of a substituent on the phenoxy ring, can dramatically alter the pharmacological profile. researchgate.net

A key aspect of SFR studies is understanding how a compound's chemical stability and reactivity relate to its biological activity. nih.gov Sometimes, a parabolic relationship exists, where both very low and very high reactivity can lead to diminished biological effect. nih.gov For this compound, research would aim to find the optimal balance of properties to ensure it is stable enough to reach its target but reactive enough to elicit the desired biological response.

By systematically synthesizing analogs of this compound and evaluating their activity in relevant biological assays, researchers can build a comprehensive understanding of its structure-function landscape. This knowledge is not only crucial for optimizing this specific compound but also contributes to the broader principles of rational drug design. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Phenoxy-1-phenyl-ethylamine, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution between a phenoxide derivative and a suitably functionalized ethylamine precursor. Key steps include:

  • Phenoxide Activation : Use alkali metal hydroxides (e.g., NaOH) to deprotonate phenol derivatives, enhancing nucleophilicity.
  • Amine Functionalization : Protect the amine group (e.g., via Boc protection) to prevent side reactions during coupling.
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve reaction rates by stabilizing transition states .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.
    Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>98%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Use a multi-technique approach:

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C spectra to confirm phenoxy and ethylamine moieties (e.g., aromatic protons at δ 6.8–7.4 ppm, ethylamine protons at δ 2.6–3.1 ppm).
    • FT-IR : Validate ether (C-O-C stretch at ~1250 cm1^{-1}) and amine (N-H bend at ~1600 cm1^{-1}) groups.
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 228).
  • Purity Assays : HPLC with UV detection (λ = 254 nm) and TLC (Rf ~0.4 in ethyl acetate/hexane) to detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Contradictions may arise from:

  • Stereochemical Variants : Enantiomers (R/S) can exhibit divergent binding affinities. Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution (via lipases) to isolate enantiomers .
  • Impurity Interference : Trace solvents (e.g., DMSO) or byproducts may act as receptor modulators. Validate purity via LC-MS and repeat assays with rigorously purified batches .
  • Assay Conditions : Adjust buffer pH (7.4 vs. 6.8) or ion concentration (e.g., Mg2+^{2+}) to mimic physiological environments, as these factors influence ligand-receptor kinetics .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to modulate electron density and assess impact on receptor affinity .
  • Bioisosteric Replacement : Replace the phenoxy group with thioether (-S-) or sulfone (-SO2_2-) groups to evaluate tolerance for heteroatoms .
  • Conformational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic modifications .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield?

  • Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., ring-opening).
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) to minimize metal leaching and reduce costs .
  • Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What analytical methods are suitable for detecting degradation products of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) to simulate accelerated aging.
  • LC-MS/MS : Identify degradation products (e.g., oxidized phenoxy derivatives) using high-resolution mass spectrometry .
  • Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., C18 column, acetonitrile/water gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.